molecular formula C13H7ClFN B567190 4-(3-Chloro-5-fluorophenyl)benzonitrile CAS No. 1237749-88-0

4-(3-Chloro-5-fluorophenyl)benzonitrile

Cat. No. B567190
M. Wt: 231.654
InChI Key: MIDWMQUVIBOKEL-UHFFFAOYSA-N
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Description

“4-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1237749-88-0 . It has a molecular weight of 231.66 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The InChI code for “4-(3-Chloro-5-fluorophenyl)benzonitrile” is 1S/C13H7ClFN/c14-12-5-11 (6-13 (15)7-12)10-3-1-9 (8-16)2-4-10/h1-7H . The InChI key is MIDWMQUVIBOKEL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular formula of “4-(3-Chloro-5-fluorophenyl)benzonitrile” is C13H7ClFN . It has a molecular weight of 231.66 .

Scientific Research Applications

Molecular Structure and Spectroscopy

The study of 3-chloro-4-fluoro benzonitrile focused on its molecular structure and vibrational spectra using ab initio Hartree-Fock (HF) and density functional methods. The research analyzed the compound's Fourier transform infrared and Raman spectra, offering detailed insights into its vibrational frequencies, infrared intensities, and Raman scattering activities. This analysis aids in understanding the compound's thermodynamic properties and molecular interactions, essential for its application in various scientific fields (Sundaraganesan et al., 2008).

Chemical Synthesis and Optimization

In chemical synthesis, 4-(3-Chloro-5-fluorophenyl)benzonitrile serves as a precursor or intermediate for producing more complex molecules. Research on the iodination of similar compounds, like 4-fluoro-2-(trifluoromethyl)benzonitrile, under continuous flow conditions, highlights the effectiveness of certain bases in guiding the regioselectivity of iodination. This work demonstrates the compound's utility in streamlining the synthesis of iodinated organic compounds, which are valuable in pharmaceuticals and materials science (Dunn et al., 2018).

Biological Evaluation and Antimicrobial Activity

The design and synthesis of arylthiophene-2-carbaldehydes, including compounds structurally related to 4-(3-Chloro-5-fluorophenyl)benzonitrile, show significant antimicrobial, antiurease, and nitric oxide scavenging capabilities. Such studies are pivotal for discovering new therapeutics and understanding the biological activities of chloro-fluorophenyl derivatives. One compound specifically exhibited superior antibacterial and NO scavenging activity, underlining the potential medical applications of these molecules (Ali et al., 2013).

Antidepressant Impurity Analysis

Research into the synthesis of impurities related to antidepressants, such as citalopram, utilizes 4-(3-Chloro-5-fluorophenyl)benzonitrile derivatives to study the quality of these drugs. The synthesis of such impurities aids in understanding the pharmacological profile and safety of antidepressants, highlighting the chemical's role in pharmaceutical quality control (Zhang, 2010).

Neuroprotective Compound Study

A novel neuroprotective compound's effects on voltage-sensitive sodium channels (VSSC) in rat brains highlight another application area. Although not directly mentioning 4-(3-Chloro-5-fluorophenyl)benzonitrile, research on structurally related compounds informs on the potential neurological applications and the development of new treatments for neurodegenerative diseases (Shimidzu et al., 1997).

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDWMQUVIBOKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742686
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-fluorophenyl)benzonitrile

CAS RN

1237749-88-0
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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